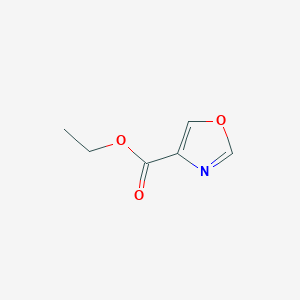

Ethyl oxazole-4-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBESIXFCSFYQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376818 | |

| Record name | Ethyl oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-14-8 | |

| Record name | Ethyl oxazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Ethyl oxazole-4-carboxylate?

An In-depth Technical Guide to Ethyl Oxazole-4-carboxylate

Introduction

This compound (CAS No. 23012-14-8) is a heterocyclic organic compound featuring a five-membered oxazole (B20620) ring with an ethyl ester functional group at the 4-position.[1] Its unique structure makes it a highly versatile building block in organic synthesis and medicinal chemistry.[1][2] Oxazole derivatives are core structures in numerous pharmaceuticals and biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1][2] It exhibits moderate polarity, rendering it soluble in many organic solvents but with limited solubility in water.[2] The key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 23012-14-8 | [1][2] |

| Molecular Formula | C₆H₇NO₃ | [1][5][6] |

| Molecular Weight | 141.12 g/mol | [5][6][7] |

| IUPAC Name | Ethyl 1,3-oxazole-4-carboxylate | [2][5] |

| Appearance | White or colorless to almost colorless powder, lump, or clear liquid | [2][8] |

| Melting Point | 48°C | [8] |

| Boiling Point | 101°C @ 14 mmHg | [8] |

| Density | 1.177 g/mL at 25°C | [8] |

| Refractive Index | n20/D 1.467 | [8] |

| SMILES | CCOC(=O)C1=COC=N1 | [5] |

| InChI Key | UBESIXFCSFYQNK-UHFFFAOYSA-N | [5][6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Below is a summary of characteristic spectral data compiled from analogous compounds and predictive models.

| Spectroscopy Type | Characteristic Data | Reference |

| ¹H NMR | ~8.3 ppm (s, 1H, H-5 proton on oxazole ring)~4.4 ppm (q, 2H, -OCH₂ - of ethyl ester)~1.4 ppm (t, 3H, -CH₃ of ethyl ester) | [9] |

| ¹³C NMR | Predicted shifts would include signals for the oxazole ring carbons (C2, C4, C5), the carbonyl carbon of the ester, and the two carbons of the ethyl group. The specific shifts are highly dependent on the solvent and reference. | [9] |

| FTIR | The presence of the ester functional group would be confirmed by a strong C=O stretching vibration (typically ~1700-1750 cm⁻¹). C-O stretching and vibrations associated with the oxazole ring would also be present. The specific spectra are available on databases like PubChem. | [5] |

| Mass Spec. | The molecular ion peak [M]+ would be expected at m/z = 141.04. | [5] |

Chemical Reactivity and Synthesis

This compound serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its reactivity is centered around the oxazole ring and the ethyl ester functional group. The compound undergoes various reactions, including oxidation, reduction, bromination, and palladium-catalyzed cross-coupling modifications.[1] The carboxylate group can also participate in standard ester-based reactions like hydrolysis and amidation.[2]

Experimental Protocols

Several methods exist for the synthesis of this compound and its derivatives. A common and effective approach is the cyclization reaction between ethyl bromopyruvate and a suitable amide.

Protocol: Synthesis via Cyclization Reaction [1]

This protocol describes a general method for synthesizing 2-substituted ethyl oxazole-4-carboxylates.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a substituted benzamide (B126) (1.0 eq) and ethyl bromopyruvate (1.1 eq).

-

Solvent Addition : Add a 1:1 mixture of toluene (B28343) and dioxane to the flask to serve as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Execution : Heat the reaction mixture to reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 72 hours, depending on the specific reactants.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Applications in Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry. This compound provides a key entry point for the synthesis of a diverse library of compounds for biological screening.[1] By modifying the core structure—for example, through bromination followed by nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions—researchers can systematically alter the compound's properties to optimize its interaction with biological targets.[1] Derivatives have shown potential as antifungal, herbicidal, antiviral, and antibacterial agents.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[5][8]

Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, dark, and dry place in a tightly sealed container.[8]

References

- 1. This compound | 23012-14-8 | Benchchem [benchchem.com]

- 2. CAS 23012-14-8: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS: 23012-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound | 23012-14-8 [chemnet.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Ethyl Oxazole-4-carboxylate for Researchers and Drug Development Professionals

Introduction: Ethyl oxazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its structure allows for diverse functionalization, making it a valuable intermediate in the creation of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, tailored for researchers, scientists, and professionals in the field. This guide details beginner-friendly experimental protocols, presents quantitative data for easy comparison, and includes visualizations of reaction pathways and workflows.

Core Synthesis Pathways

For novice researchers, three primary, reliable, and accessible pathways for the synthesis of this compound are the Robinson-Gabriel synthesis, the Van Leusen oxazole (B20620) synthesis, and the oxidation of a 3-oxazoline-4-carboxylate intermediate. Each method offers distinct advantages and considerations in terms of starting materials, reaction conditions, and overall efficiency.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles.[1] The core of this reaction is the intramolecular cyclization and dehydration of an α-acylamino ketone.[2] For the synthesis of this compound, the readily prepared ethyl 2-(formamido)acetoacetate serves as the ideal starting material.

Experimental Protocol: Synthesis of Ethyl 2-(formamido)acetoacetate

A common precursor for the Robinson-Gabriel synthesis of the target molecule is ethyl 2-(formamido)acetoacetate.

-

Reagents: Ethyl acetoacetate (B1235776), formic acid, acetic anhydride (B1165640).

-

Procedure:

-

A mixture of formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents) is carefully heated to 50-60 °C for 2 hours to produce formyl acetate.

-

The solution is cooled to room temperature, and ethyl acetoacetate (1.0 equivalent) is added.

-

The reaction mixture is then heated to 50 °C for 4 hours.

-

After cooling, the mixture is poured into ice water and extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude ethyl 2-(formamido)acetoacetate, which can often be used in the next step without further purification.

-

Experimental Protocol: Robinson-Gabriel Synthesis of this compound

With the precursor in hand, the cyclization to the oxazole is performed.[2]

-

Reagents: Ethyl 2-(formamido)acetoacetate, a dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or concentrated sulfuric acid), and a suitable solvent (e.g., toluene (B28343) or dioxane).

-

Procedure:

-

To a solution of ethyl 2-(formamido)acetoacetate (1 equivalent) in toluene, cautiously add phosphorus oxychloride (1.2 equivalents) at 0 °C.[2]

-

The reaction mixture is then heated to reflux (approximately 80-110 °C) for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the mixture is cooled to room temperature and carefully poured into ice water.

-

The aqueous layer is neutralized with a base like sodium bicarbonate and then extracted with an organic solvent (e.g., ethyl acetate).[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.[2]

-

Logical Relationship: Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis pathway to this compound.

The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative and efficient route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This method is particularly useful for beginners due to its relatively mild conditions and the commercial availability of TosMIC.

Experimental Protocol: Synthesis of Ethyl Glyoxalate (Beginner-Friendly Method)

Ethyl glyoxalate is a key starting material for the Van Leusen synthesis of the target molecule. While it is commercially available, often as a polymer or in solution, a monomeric form is needed for the reaction.

-

Reagents: Polymeric ethyl glyoxalate (often supplied in toluene), phosphorus pentoxide (P₄O₁₀).

-

Procedure:

-

In a flame-dried flask under vacuum, gently heat the polymeric ethyl glyoxalate solution to remove the toluene.

-

Add a small amount of phosphorus pentoxide to the resulting viscous liquid.

-

Distill the mixture under reduced pressure (e.g., 80 °C at 150 mmHg) to obtain monomeric ethyl glyoxalate as a pale yellow liquid.[4] Note: Monomeric ethyl glyoxalate is unstable and should be used immediately.[4]

-

Experimental Protocol: Van Leusen Synthesis of this compound

This reaction constructs the oxazole ring from ethyl glyoxalate and TosMIC.[2]

-

Reagents: Ethyl glyoxalate, tosylmethyl isocyanide (TosMIC), a base (e.g., potassium carbonate (K₂CO₃)), and a polar aprotic solvent (e.g., methanol (B129727) or dimethylformamide (DMF)).

-

Procedure:

-

To a solution of freshly prepared ethyl glyoxalate (1 equivalent) and TosMIC (1 equivalent) in methanol, add potassium carbonate (2 equivalents).[2]

-

Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.[2]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[2]

-

Experimental Workflow: Van Leusen Synthesis

Caption: A typical experimental workflow for the Van Leusen synthesis.

Synthesis via Oxidation of 3-Oxazoline-4-carboxylates

A third versatile approach involves the synthesis of a 3-oxazoline-4-carboxylate intermediate, which is then oxidized to the corresponding oxazole.[4] This method is advantageous for its operational simplicity.

Experimental Protocol: Synthesis and Oxidation of Ethyl 2,5-dihydrooxazole-4-carboxylate

This two-step, one-pot procedure is an efficient way to access the target molecule.

-

Reagents: Ethyl 2-amino-3-hydroxypropanoate (isoserine ethyl ester), an aldehyde (e.g., formaldehyde (B43269) or its equivalent), and an oxidizing agent (e.g., manganese dioxide (MnO₂)).

-

Procedure:

-

Oxazoline Formation: In a suitable solvent, react ethyl 2-amino-3-hydroxypropanoate with an aldehyde. This condensation reaction forms the 3-oxazoline-4-carboxylate intermediate.

-

Oxidation: Without isolating the intermediate, add an oxidizing agent such as activated manganese dioxide to the reaction mixture.

-

Heat the mixture to facilitate the oxidation to the oxazole. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the solid oxidizing agent.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.

-

Quantitative Data Summary

The choice of synthetic pathway can be influenced by factors such as yield, reaction time, and temperature. The following table summarizes typical quantitative data for the described methods.

| Synthesis Pathway | Key Reactants | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) |

| Robinson-Gabriel | Ethyl 2-(formamido)acetoacetate, POCl₃ | 60-80[2] | 2-4[2] | 80-110 (Reflux)[2] |

| Van Leusen | Ethyl glyoxalate, TosMIC, K₂CO₃ | 65-85 | 3-6 | 25-60[2] |

| Oxazoline Oxidation | Isoserine ethyl ester, Aldehyde, MnO₂ | 50-70 | 4-8 | 60-100 |

Signaling Pathway Diagrams

To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the core chemical changes occurring in the Robinson-Gabriel and Van Leusen syntheses.

Signaling Pathway: Robinson-Gabriel Synthesis

Caption: Key transformations in the Robinson-Gabriel synthesis.

Signaling Pathway: Van Leusen Synthesis

Caption: Key transformations in the Van Leusen oxazole synthesis.

Conclusion

This technical guide provides a foundational understanding of key synthetic pathways to this compound for researchers and professionals in drug development. The Robinson-Gabriel and Van Leusen syntheses, along with the oxidation of 3-oxazoline-4-carboxylates, represent reliable and accessible methods for obtaining this important heterocyclic intermediate. By providing detailed experimental protocols, comparative quantitative data, and clear visualizations of the reaction pathways, this guide aims to empower scientists to confidently synthesize and utilize this compound in their research endeavors. For more advanced applications and a broader scope of derivatization, further exploration of palladium-catalyzed cross-coupling reactions with functionalized ethyl oxazole-4-carboxylates is recommended.

References

A Comprehensive Spectroscopic and Methodological Guide to Ethyl oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for Ethyl oxazole-4-carboxylate (C₆H₇NO₃, Molar Mass: 141.12 g/mol ).[1] This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual workflow for logical analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These values are based on established principles of spectroscopy and data from similar oxazole (B20620) derivatives.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.35 | Singlet | 1H | H-5 (oxazole ring) |

| ~8.25 | Singlet | 1H | H-2 (oxazole ring) |

| ~4.40 | Quartet | 2H | -OCH₂ CH₃ |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C =O (ester) |

| ~145.0 | C -5 (oxazole ring) |

| ~138.0 | C -4 (oxazole ring) |

| ~135.0 | C -2 (oxazole ring) |

| ~61.5 | -OCH₂ CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 3: IR (Infrared) Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3120 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1590 | C=N stretch (oxazole ring) |

| ~1100-1300 | C-O stretch |

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular ion) |

| 113 | [M - C₂H₄]⁺ |

| 96 | [M - OCH₂CH₃]⁺ |

| 69 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic organic compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[2]

-

Referencing: Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ = 7.26 ppm).[2]

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. Use a spectral width of 0-200 ppm.[2]

-

Referencing: Calibrate the chemical shifts using the solvent peak (CDCl₃: δ = 77.16 ppm).[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal before running the sample. Then, collect the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

EI Method:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: 70 eV.

-

-

ESI Method:

-

Sample Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[2]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a target organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to Ethyl Oxazole-4-carboxylate: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oxazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its oxazole (B20620) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

This compound is typically a white, colorless, or pale yellow substance that can exist as a solid, powder, or liquid depending on its purity and the ambient conditions.[1][2][3][4] It is soluble in organic solvents and has limited solubility in water.[1]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃ | [1][5] |

| Molecular Weight | 141.12 g/mol | [5][6][7][8] |

| Appearance | White, colorless, or pale yellow solid, powder, or liquid | [1][2][4] |

| Melting Point | 48 °C | [4] |

| Boiling Point | 101 °C at 14 mmHg; 202.0 ± 13.0 °C at 760 mmHg | [4][9] |

| Density | 1.177 g/mL at 25 °C | [4][5][10] |

| Refractive Index (n20/D) | 1.467 | [4][5][10] |

| CAS Number | 23012-14-8 | [1][3][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two most prominent and effective routes are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[5]

Experimental Workflow: Synthesis of this compound

References

- 1. This compound | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 4-oxazolecarboxylate 97 23012-14-8 [sigmaaldrich.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oxazole-4-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive examination of its molecular structure and bonding characteristics. This document collates and presents key spectroscopic data, detailed experimental protocols for its synthesis, and a thorough analysis of its structural features to serve as an essential resource for researchers in medicinal chemistry and organic synthesis.

Molecular Structure

This compound is a heterocyclic organic compound with the molecular formula C₆H₇NO₃.[1][3][4] Its structure is characterized by a five-membered oxazole (B20620) ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. An ethyl ester functional group is attached at the 4-position of this ring.[1][4] The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[1][4]

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence of the key functional groups and the substitution pattern of the oxazole ring. The chemical shifts for this compound are well-documented.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (oxazole ring) | 8.28 | singlet | N/A |

| H2 (oxazole ring) | 7.94 | singlet | N/A |

| -OCH₂- (ethyl ester) | 4.40 | quartet | 6.7 |

| -CH₃ (ethyl ester) | 1.40 | triplet | 6.7 |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

1.1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational frequencies of the functional groups within the molecule. Key absorptions for this compound include a strong carbonyl (C=O) stretch from the ester group and a characteristic C=N stretch from the oxazole ring.[4]

Table 2: Key Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1700 | Strong |

| C=N (oxazole ring) | ~1600 | Medium |

1.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the molecular formula.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol [1][3][5] |

| Monoisotopic Mass | 141.042593085 Da[3] |

Bonding and Electronic Structure

The oxazole ring in this compound is an aromatic system. This aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1). The lone pair of electrons on the oxygen atom and a lone pair from the nitrogen atom participate in the π-system. This electron delocalization contributes to the planarity and stability of the oxazole ring.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Robinson-Gabriel Synthesis

This method involves the cyclization and dehydration of an α-acylamino ketone.

Experimental Protocol:

-

To a solution of ethyl 2-(formamido)acetoacetate (1 equivalent) in a suitable solvent such as toluene (B28343) or dioxane, cautiously add a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (1.2 equivalents) at 0 °C.[5]

-

Heat the reaction mixture to reflux (typically 80-110 °C).[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).[5]

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Van Leusen Oxazole Synthesis

This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

Experimental Protocol:

-

To a solution of ethyl glyoxalate (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1 equivalent) in a polar aprotic solvent like methanol (B129727) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2 equivalents).[5]

-

Stir the reaction mixture at room temperature or gently heat it to 40-60 °C.[5]

-

Monitor the reaction by TLC.[5]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution, saturated sodium bicarbonate solution, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[7]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound possesses a well-defined molecular structure characterized by an aromatic oxazole ring and an ethyl ester substituent. Its structure is readily confirmed by standard spectroscopic techniques, which provide clear signatures for its key functional groups. The understanding of its synthesis, molecular geometry, and electronic properties is crucial for its effective application as a building block in the development of novel compounds with potential therapeutic or agricultural value. The experimental protocols and data presented herein serve as a valuable technical resource for scientists and researchers engaged in this field.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 23012-14-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. benchchem.com [benchchem.com]

The Oxazole Ring System: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have propelled the development of a diverse array of therapeutic agents across various disease areas.[3][4] This technical guide provides a comprehensive overview of the oxazole ring system, delving into its synthesis, chemical characteristics, and profound impact on drug discovery, with a focus on its role in FDA-approved drugs.

Physicochemical Properties and Synthetic Strategies

The oxazole nucleus is characterized by a pyridine-type nitrogen at position 3 and furan-type oxygen at position 1.[5] This arrangement imparts a unique reactivity profile, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position.[1][3] The oxazole ring can also participate in cycloaddition reactions, acting as a diene, which further enhances its synthetic utility.[5]

A variety of synthetic methodologies have been developed for the construction of the oxazole core. The Robinson-Gabriel synthesis, involving the cyclization and dehydration of α-acylamino ketones, is a classic and widely used method.[5] Another common approach is the reaction of α-haloketones with primary amides.[5] More contemporary methods, such as the van Leusen reaction utilizing tosylmethylisocyanide (TosMIC), offer mild and efficient routes to 5-substituted oxazoles.[6][7]

The Oxazole Moiety in FDA-Approved Drugs

The therapeutic significance of the oxazole ring is underscored by its presence in several FDA-approved drugs. These agents exhibit a broad spectrum of pharmacological activities, targeting a range of enzymes and receptors.

| Drug Name | Therapeutic Class | Mechanism of Action | Key Biological Targets |

| Oxaprozin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis.[8] | COX-1 and COX-2 |

| Linezolid | Antibiotic | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. | Bacterial 23S ribosomal RNA of the 50S subunit |

| Aleglitazar | Antidiabetic (PPAR agonist) | Dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), regulating glucose and lipid metabolism.[9][10] | PPARα and PPARγ |

| Mubritinib | Anticancer (Tyrosine Kinase Inhibitor) | Inhibition of the HER2/ErbB2 receptor tyrosine kinase. | HER2 (ErbB2) |

| Ditazole | Platelet Aggregation Inhibitor | Inhibition of platelet aggregation. | Thromboxane A2 synthase (potential) |

Signaling Pathways of Oxazole-Containing Drugs

The therapeutic effects of oxazole-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Oxaprozin and the Cyclooxygenase (COX) Pathway

Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are key to the synthesis of prostaglandins (B1171923) from arachidonic acid.

Aleglitazar and the PPARα/γ Signaling Pathway

Aleglitazar's dual agonism of PPARα and PPARγ receptors leads to the regulation of genes involved in both lipid and glucose metabolism, making it a potential treatment for type 2 diabetes with dyslipidemia.[9][10]

Mubritinib and the HER2 Signaling Pathway

Mubritinib targets the HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family. Overexpression of HER2 is a driver in certain types of cancer, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.

Key Experimental Protocols

The evaluation of oxazole-containing compounds necessitates a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Broth Microdilution Assay for Antimicrobial Activity

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Oxazole test compound and reference antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Oxazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the oxazole compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregometer

-

Agonist (e.g., ADP, collagen, arachidonic acid)

-

Oxazole test compound (e.g., Ditazole)

-

Saline

Procedure:

-

Prepare PRP and PPP from fresh human blood collected in sodium citrate.

-

Calibrate the platelet aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add a specific volume of PRP to a cuvette with a stir bar.

-

Add the oxazole test compound or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a known concentration of an agonist.

-

Record the change in light transmission over time as the platelets aggregate.

-

The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.[12]

Conclusion

The oxazole ring system continues to be a highly fruitful area of research in medicinal chemistry. Its versatile chemistry and ability to interact with a wide range of biological targets have led to the development of important therapeutic agents. A thorough understanding of the synthesis, chemical properties, and biological activities of oxazole derivatives, coupled with robust experimental evaluation, will undoubtedly pave the way for the discovery of novel and more effective oxazole-based drugs in the future.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.6. Platelet aggregation assay [bio-protocol.org]

- 4. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. benchchem.com [benchchem.com]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl oxazole-4-carboxylate for Researchers and Drug Development Professionals

Introduction

Ethyl oxazole-4-carboxylate, a key heterocyclic organic compound, serves as a versatile building block in the landscape of medicinal chemistry and drug development. Its intrinsic chemical properties make it a valuable scaffold for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [4] |

| Melting Point | 48°C | [4] |

| Boiling Point | 101°C at 14 mmHg | [4] |

| Density | 1.177 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.467 | [3] |

| InChI Key | UBESIXFCSFYQNK-UHFFFAOYSA-N | [1][2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 8.28 (s, 1H), 7.94 (s, 1H), 4.40 (q, 2H, J = 6.7 Hz), 1.40 (t, 3H, J = 6.7 Hz) | [4] |

| ¹³C NMR | δ (ppm): ~165 (C=O, ester), additional peaks for oxazole (B20620) ring carbons | [4] |

| FTIR (Film) | Instrument: Bruker Tensor 27 FT-IR. Key absorptions expected for C=O (ester) and C=N (oxazole ring) functionalities. | [1] |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₆H₇NO₃: 142.0504; found: consistent with calculated mass. | [4] |

Experimental Protocols

Several synthetic routes to this compound have been reported. The following are two common and effective methods.

Method A: Robinson-Gabriel Synthesis

This method involves the cyclization and dehydration of an α-acylamino ketone precursor.

Protocol:

-

To a solution of ethyl 2-(formamido)acetoacetate (1 equivalent) in a suitable solvent such as toluene (B28343) or dioxane, cautiously add a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (1.2 equivalents) at 0 °C.[5]

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).[5]

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.[5]

-

Neutralize the aqueous layer with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.[5]

Method B: Van Leusen Oxazole Synthesis

This approach provides an alternative route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Protocol:

-

To a solution of ethyl glyoxalate (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1 equivalent) in a polar aprotic solvent like methanol (B129727) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2 equivalents).[5]

-

Stir the reaction mixture at room temperature or gently heat it to 40-60 °C, monitoring the progress by TLC.[5]

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.[5]

Visualized Workflows

The synthesis of this compound can be visualized as a clear workflow, highlighting the key transformations.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The oxazole ring is a common motif in many biologically active compounds, and the ethyl ester at the 4-position provides a convenient handle for further chemical modifications.

-

Scaffold for Bioactive Molecules: The oxazole core is a well-established pharmacophore found in various drugs with anti-inflammatory, anti-cancer, and anti-microbial properties. This compound provides a straightforward entry point for the synthesis of novel derivatives for biological screening.[4]

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, while not a direct precursor in the most common routes, oxazole-carboxylate derivatives are structurally related to key intermediates in the synthesis of drugs like Febuxostat, an anti-gout medication. The core structure is a critical component for its therapeutic action.

-

Chemical Probe Development: Due to its versatile reactivity, this compound can be used to generate libraries of small molecules for high-throughput screening to identify new chemical probes for studying biological pathways.

While specific signaling pathways directly modulated by this compound are not extensively documented, its importance lies in its role as a foundational element for building molecules that do interact with specific biological targets. For example, derivatives of this compound have been investigated for their potential to induce apoptosis in cancer cells, suggesting an interaction with cell death signaling pathways.[4]

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

References

- 1. This compound | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 23012-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Ethyl 4-oxazolecarboxylate 97 23012-14-8 [sigmaaldrich.com]

- 4. This compound | 23012-14-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 1,3-oxazole-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,3-oxazole-4-carboxylate is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The oxazole (B20620) ring is a structural motif found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] This technical guide provides a comprehensive review of the literature on ethyl 1,3-oxazole-4-carboxylate, focusing on its synthesis, chemical reactivity, spectroscopic characterization, and the biological significance of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1,3-oxazole-4-carboxylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [4][5] |

| Molecular Weight | 141.12 g/mol | [4][5] |

| CAS Number | 23012-14-8 | [4][5] |

| Appearance | Solid | [5] |

| Density | 1.177 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.467 | [5] |

| IUPAC Name | ethyl 1,3-oxazole-4-carboxylate | [4] |

| SMILES | CCOC(=O)C1=COC=N1 | [4] |

| InChIKey | UBESIXFCSFYQNK-UHFFFAOYSA-N | [4] |

Synthesis of Ethyl 1,3-oxazole-4-carboxylate

The synthesis of the oxazole ring can be achieved through various methods. A common and practical laboratory-scale preparation of ethyl 1,3-oxazole-4-carboxylate involves the use of ethyl isocyanoacetate.[6] Another approach includes the oxidation of the corresponding 3-oxazoline-4-carboxylates.[7]

General Synthetic Workflow

Caption: General workflow for the synthesis of Ethyl 1,3-oxazole-4-carboxylate.

Experimental Protocol: Synthesis from Ethyl Isocyanoacetate

A widely cited method for the synthesis of ethyl 1,3-oxazole-4-carboxylate is based on the reaction of ethyl isocyanoacetate with a suitable formylating agent, followed by cyclization. This procedure is a modification of the Schöllkopf oxazole synthesis.

Materials:

-

Ethyl isocyanoacetate

-

Triethyl orthoformate

-

Potassium carbonate (anhydrous)

-

Ethanol (anhydrous)

Procedure:

-

To a stirred solution of ethyl isocyanoacetate in anhydrous ethanol, add anhydrous potassium carbonate.

-

Add triethyl orthoformate to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure ethyl 1,3-oxazole-4-carboxylate.

Chemical Reactivity and Derivatization

Ethyl 1,3-oxazole-4-carboxylate is a valuable intermediate due to the reactivity of the oxazole ring, particularly at the C2 and C5 positions, which are amenable to functionalization. The ester group at the C4 position can also be readily modified.

Key Reactions

| Reaction Type | Position(s) | Reagents & Conditions | Product Type | Reference |

| Palladium-Catalyzed Direct Arylation | C2 and/or C5 | Pd catalyst, base, aryl halide | 2- and/or 5-arylated oxazoles | [7][8] |

| Conversion to Weinreb Amide | C4 (ester) | N,O-Dimethylhydroxylamine, Grignard reagent | Ketones | |

| Saponification | C4 (ester) | Base (e.g., LiOH, NaOH) | Oxazole-4-carboxylic acid | [6] |

| Reduction | C4 (ester) | Reducing agent (e.g., LiAlH₄) | (Oxazol-4-yl)methanol |

Reactivity Map

Caption: Key reactive sites on the Ethyl 1,3-oxazole-4-carboxylate core.

Experimental Protocol: Palladium-Catalyzed C5-Arylation

This protocol is a general representation based on literature for the direct arylation of oxazoles.[7]

Materials:

-

Ethyl 1,3-oxazole-4-carboxylate

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (B81430) ([PCy₃H]BF₄)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

In a reaction vessel, combine ethyl 1,3-oxazole-4-carboxylate, the aryl bromide, Pd(OAc)₂, [PCy₃H]BF₄, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add anhydrous DMA via syringe.

-

Heat the mixture at a specified temperature (e.g., 120-150 °C) for 12-24 hours.

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the C5-arylated product.

Spectroscopic Characterization

The structure of ethyl 1,3-oxazole-4-carboxylate and its derivatives is confirmed using various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 8.28 (s, 1H, H-2), 7.94 (s, 1H, H-5), 4.40 (q, 2H, J=6.7 Hz, -OCH₂CH₃), 1.40 (t, 3H, J=6.7 Hz, -OCH₂CH₃) | [6] |

| ¹³C NMR (Predicted) | δ (ppm): ~162 (C=O, ester), ~152 (C-2), ~140 (C-5), ~135 (C-4), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) | [9] |

| FTIR (cm⁻¹) | ~1720 (C=O stretching, ester), ~1580 (C=N stretching, oxazole ring) | [4][10] |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher[9]

-

Pulse Program: Standard single-pulse sequence[9]

-

Relaxation Delay: 1-5 seconds[9]

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm[9]

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher[9]

-

Pulse Program: Proton-decoupled pulse sequence[9]

-

Relaxation Delay: 2-5 seconds[9]

-

Referencing: CDCl₃ at 77.16 ppm[9]

Biological Activities of Oxazole Derivatives

While ethyl 1,3-oxazole-4-carboxylate is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The oxazole scaffold is a key component in compounds with diverse pharmacological profiles.[2]

| Derivative Class | Biological Activity | Example Target | Reference |

| Substituted Phenyl-oxazoles | Antimicrobial, Anticancer | Bacterial enzymes, Kinases | [1] |

| Thiophene-oxazole Hybrids | Antimicrobial | Bacterial cell wall synthesis | |

| Oxazole-based Tyrosine Kinase Inhibitors | Anticancer | Tyrosine kinases | [2] |

| Oxazole Carboxamides | Anti-inflammatory | COX-2 | [2] |

Pathway to Bioactive Molecules

Caption: Derivatization of the core structure leading to diverse biological activities.

Conclusion

Ethyl 1,3-oxazole-4-carboxylate is a high-value synthetic intermediate with well-established routes for its preparation and subsequent functionalization. Its strategic importance lies in its utility as a scaffold for the construction of more complex molecules with significant therapeutic potential. The reactivity at multiple positions allows for the generation of diverse chemical libraries, making it a cornerstone for discovery programs in medicinal chemistry and materials science. This guide has provided a summary of its synthesis, reactivity, and the biological importance of its derivatives, offering a valuable resource for researchers in the field.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-恶唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Robinson-Gabriel Synthesis of Ethyl Oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole (B20620) scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The Robinson-Gabriel synthesis is a classical and effective method for the construction of the oxazole ring system. This application note provides a detailed protocol for the synthesis of ethyl oxazole-4-carboxylate, a key building block for the elaboration of more complex molecules, via the Robinson-Gabriel cyclodehydration of ethyl 2-(formamido)acetoacetate.

Reaction Principle

The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone to form an oxazole.[1] In this specific application, the starting material, ethyl 2-(formamido)acetoacetate, undergoes cyclodehydration promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), to yield this compound.[2]

Experimental Protocols

Part 1: Synthesis of Starting Material - Ethyl 2-(formamido)acetoacetate

A reliable method for the preparation of the starting material is crucial for the success of the Robinson-Gabriel synthesis. Ethyl 2-(formamido)acetoacetate can be synthesized from ethyl 2-aminoacetoacetate hydrochloride and formic acid.

Materials and Reagents:

-

Ethyl 2-aminoacetoacetate hydrochloride

-

Formic acid

-

Sodium formate (B1220265)

-

Acetic anhydride (B1165640)

Procedure:

-

A mixture of formic acid and sodium formate is prepared.

-

Ethyl 2-aminoacetoacetate hydrochloride is added to this mixture.

-

Acetic anhydride is then added dropwise while maintaining the reaction temperature below 0°C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl 2-(formamido)acetoacetate.

Part 2: Robinson-Gabriel Synthesis of this compound

This protocol details the cyclodehydration of ethyl 2-(formamido)acetoacetate to the target oxazole.

Materials and Reagents:

-

Ethyl 2-(formamido)acetoacetate

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (B28343) or Dioxane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(formamido)acetoacetate (1 equivalent) in anhydrous toluene or dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) or concentrated sulfuric acid (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.[2]

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux (80-110°C).[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.[2]

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 2-(formamido)acetoacetate | C₇H₁₁NO₄ | 173.17 | Starting Material |

| Phosphorus oxychloride | POCl₃ | 153.33 | Dehydrating Agent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Dehydrating Agent |

| This compound | C₆H₇NO₃ | 141.12 | Product |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted (CDCl₃, 400 MHz): δ 8.30 (s, 1H, H-5 oxazole ring), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ). |

| ¹³C NMR | Predicted (CDCl₃, 100 MHz): δ 161.0 (C=O, ester), 145.0 (C-5, oxazole ring), 138.0 (C-4, oxazole ring), 155.0 (C-2, oxazole ring), 61.5 (-O CH₂CH₃), 14.0 (-OCH₂CH₃ ). |

| IR (KBr) | Predicted Key Absorptions (cm⁻¹): ~3140 (C-H, aromatic), ~1720 (C=O, ester), ~1580 (C=N, oxazole ring), ~1100 (C-O, ester). |

| MS (EI) | Predicted m/z: 141.04 [M]⁺, 113.03 [M - C₂H₄]⁺, 96.02 [M - OEt]⁺, 68.01 [M - CO₂Et]⁺. |

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

Mandatory Visualizations

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Caption: Experimental Workflow for this compound Synthesis.

References

Copper-Catalyzed Selective Synthesis of Ethyl Oxazole-4-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules. The selective synthesis of these heterocycles is of paramount importance for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the copper-catalyzed selective synthesis of ethyl oxazole-4-carboxylate and its 5-substituted derivatives. This approach offers high atom economy, mild reaction conditions, and a broad substrate scope, making it an attractive method for both academic and industrial research.[1]

Overview of the Synthetic Strategy

The copper-catalyzed synthesis of ethyl oxazole-4-carboxylates proceeds via a tandem reaction involving the cycloaddition of ethyl 2-isocyanoacetate with an aldehyde, followed by an oxidative dehydroaromatization.[1] This one-pot process, facilitated by a copper(I) catalyst and an oxidant, provides a direct and efficient route to the desired oxazole (B20620) products. For the synthesis of the unsubstituted this compound, formaldehyde (B43269) can be utilized as the aldehyde component.

Key Advantages of the Copper-Catalyzed Method

-

High Selectivity: The reaction demonstrates excellent regioselectivity, yielding the desired oxazole-4-carboxylate isomers.

-

Mild Reaction Conditions: The synthesis is typically carried out under mild temperatures, preserving sensitive functional groups.[1]

-

Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.

-

Environmental Benefits: This method avoids the use of harsh reagents and minimizes the generation of waste byproducts, aligning with the principles of green chemistry.

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of Ethyl 5-Substituted-Oxazole-4-carboxylates

This protocol is adapted from a reported copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles.[1][2]

Materials:

-

Copper(I) bromide (CuBr)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl 2-isocyanoacetate

-

Substituted aldehyde

-

Oxygen (balloon)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vessel, add DABCO (0.5 mmol, 0.5 equiv) and CuBr (0.25 mmol, 0.25 equiv).

-

Add anhydrous DMF (2 mL) to the vessel.

-

Add ethyl 2-isocyanoacetate (1 mmol, 1 equiv) and the corresponding aldehyde (1 mmol, 1 equiv) to the reaction mixture.

-

Evacuate and backfill the vessel with oxygen (using a balloon).

-

Stir the reaction mixture at the temperature and for the time specified for the particular substrate (see Table 1).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Data Presentation: Synthesis of Ethyl 5-Substituted-Oxazole-4-carboxylates

The following table summarizes the reaction conditions and yields for the synthesis of various ethyl 5-substituted-oxazole-4-carboxylates using the general protocol described above.

| Entry | Aldehyde Substrate | Product | Yield (%) |

| 1 | m-Tolualdehyde | Ethyl 5-(m-tolyl)oxazole-4-carboxylate | 55 |

| 2 | 4-Ethylbenzaldehyde | Ethyl 5-(4-ethylphenyl)oxazole-4-carboxylate | 58 |

| 3 | 2-Chlorobenzaldehyde | Ethyl 5-(2-chlorophenyl)oxazole-4-carboxylate | 61 |

| 4 | 4-Nitrobenzaldehyde | Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate | 61 |

Data adapted from the supplementary information of Wan, Y., et al., New J. Chem., 2022, 46, 16840-16843.[2]

Visualizations

Proposed Reaction Mechanism

The copper-catalyzed synthesis of ethyl oxazole-4-carboxylates is proposed to proceed through a catalytic cycloaddition followed by an oxidative dehydroaromatization. The key steps are outlined in the diagram below.

Caption: Proposed mechanism for the copper-catalyzed synthesis of ethyl oxazole-4-carboxylates.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Caption: General experimental workflow for the synthesis of ethyl oxazole-4-carboxylates.

Applications in Drug Development

The this compound core is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Furthermore, the oxazole ring itself can be further functionalized, offering multiple avenues for molecular elaboration in drug discovery programs.

Conclusion

The copper-catalyzed selective synthesis of this compound and its derivatives provides an efficient and versatile platform for the generation of novel chemical entities for drug discovery and development. The mild reaction conditions, operational simplicity, and high selectivity make this methodology a valuable tool for medicinal chemists and researchers in the pharmaceutical sciences. The detailed protocols and data presented herein are intended to facilitate the adoption and further exploration of this powerful synthetic strategy.

References

Application Notes and Protocols: Ethyl Oxazole-4-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oxazole-4-carboxylate and its derivatives are valuable intermediates in medicinal chemistry, serving as key building blocks for the synthesis of a wide array of biologically active molecules.[1] The oxazole (B20620) scaffold is considered a "privileged structure" due to its presence in numerous natural products and synthetic compounds with diverse therapeutic applications.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of pharmaceuticals, with a specific focus on the antihypertensive drug, Telmisartan (B1682998).

Core Application: Synthesis of Telmisartan

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[3][4] A key step in several efficient syntheses of Telmisartan involves the Suzuki coupling of a 2-substituted oxazoline (B21484) derivative, which can be conceptually derived from simpler oxazole precursors. The oxazoline moiety serves as a masked carboxylic acid, facilitating the key carbon-carbon bond formation.

Overall Synthetic Workflow for Telmisartan

The synthesis of Telmisartan from the key oxazoline intermediate can be summarized in a multi-step process that includes a Suzuki coupling reaction to form the biphenyl (B1667301) core, followed by the construction of the benzimidazole (B57391) moieties and final hydrolysis of the oxazoline to reveal the carboxylic acid group of Telmisartan. An efficient route involves the coupling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with a suitable boronic acid derivative.[5]

Caption: Synthetic workflow for Telmisartan.

Quantitative Data for Telmisartan Synthesis

The following table summarizes the quantitative data for the key steps in a reported synthesis of Telmisartan.[5]

| Step | Reactants | Catalyst/Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, 4-formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ (aq) | THF | Reflux | 12 | 90 |

| Reductive Amination | 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, 4-amino-3-methyl-2-propylbenzimidazole | p-Toluenesulfonic acid | Toluene (B28343) | 110 | 12 | - |

| Hydrogenation | Imine intermediate from previous step | Pd/C, H₂ | Methanol (B129727) | RT | 12 | 85 (2 steps) |

| Oxazoline Hydrolysis | Oxazoline-protected Telmisartan | Concentrated HCl | - | 100-110 | 30 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline

This protocol describes a general method for the synthesis of 2-aryl-2-oxazolines from aryl nitriles, which can be adapted for the synthesis of the key Telmisartan intermediate.[6][7]

Materials:

-

2-Bromobenzonitrile

-

2-Amino-2-methyl-1-propanol

-

Catalyst (e.g., Pd/Fe₃O₄ or an ionic liquid like [bmim]Br)

-

Solvent (if applicable)

Procedure:

-

In a round-bottom flask, combine 2-bromobenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and the catalyst (e.g., 5 mol% Pd/Fe₃O₄).

-

The reaction mixture is heated to 80-120 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid catalyst is used, it can be recovered by filtration or magnetic separation.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.

Protocol 2: Suzuki Coupling for Biaryl Intermediate Synthesis[5]

Materials:

-

2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in THF, add 2M aqueous Na₂CO₃ solution.

-

Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde.

Protocol 3: Final Steps to Telmisartan (Reductive Amination, Hydrogenation, and Hydrolysis)[5]

Materials:

-

2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde

-

4-amino-3-methyl-2-propylbenzimidazole

-

p-Toluenesulfonic acid

-

Toluene

-

Palladium on carbon (Pd/C)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reductive Amination: A mixture of the biaryl aldehyde (1.0 eq), 4-amino-3-methyl-2-propylbenzimidazole (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at 110 °C for 12 hours with azeotropic removal of water.

-